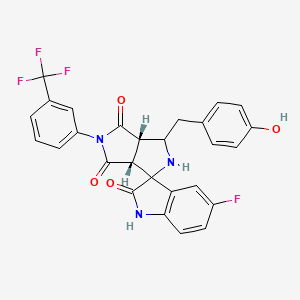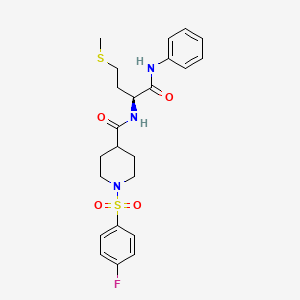
C23H28FN3O4S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C23H28FN3O4S2 is a complex organic molecule that contains a variety of functional groups, including fluorine, nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C23H28FN3O4S2 involves multiple steps, each requiring specific reagents and conditions. One common method includes the use of N-(2-diethylaminoethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzene)sulfonyl]acetamide as a starting material . The synthesis typically involves:
Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form the benzothiazole ring.
Introduction of the Fluorobenzene Sulfonyl Group: This step involves the reaction of the benzothiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Final Compound: The final step involves the reaction of the intermediate with diethylamine to form the desired compound.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production, offering better control over reaction conditions and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
C23H28FN3O4S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
C23H28FN3O4S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C23H28FN3O4S2 involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
C23H28FN3O4S2: can be compared with other similar compounds to highlight its uniqueness:
N-(2-diethylaminoethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzene)sulfonyl]acetamide: Similar in structure but may have different functional groups or substituents.
Other Benzothiazole Derivatives: Compounds with similar core structures but different substituents, leading to variations in chemical and biological properties.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C23H28FN3O4S2 |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
N-[(2S)-1-anilino-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H28FN3O4S2/c1-32-16-13-21(23(29)25-19-5-3-2-4-6-19)26-22(28)17-11-14-27(15-12-17)33(30,31)20-9-7-18(24)8-10-20/h2-10,17,21H,11-16H2,1H3,(H,25,29)(H,26,28)/t21-/m0/s1 |
Clé InChI |
KBHTWOOXIMCZIA-NRFANRHFSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CSCCC(C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)


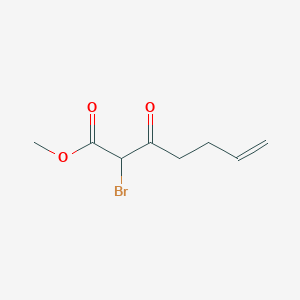
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)
![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)
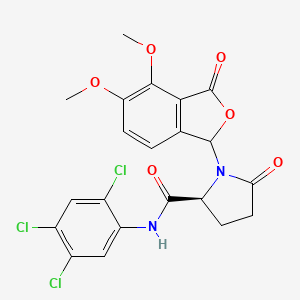
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)
![1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12631586.png)
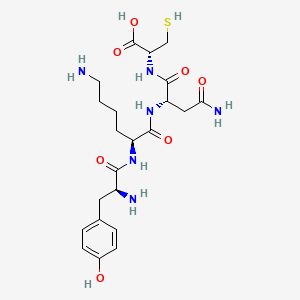
![5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B12631594.png)
